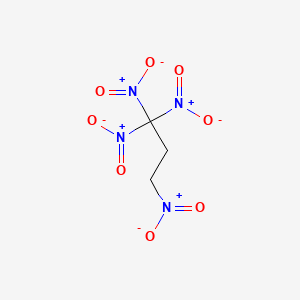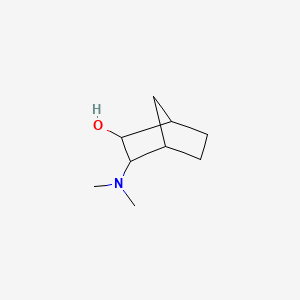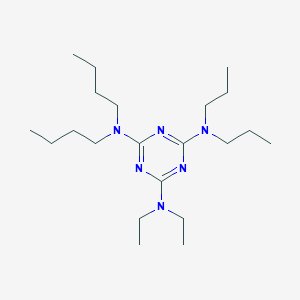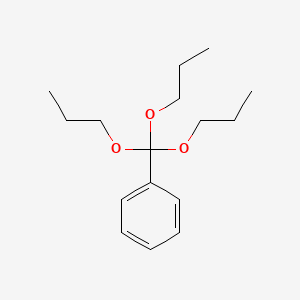
Propane, 1,1,1,3-tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane,1,1,1,3-tetranitro- is a chemical compound with the molecular formula C₃H₆N₄O₈. It is known for its high energy content and is often studied for its potential applications in various fields, including explosives and propellants. The compound is characterized by the presence of four nitro groups attached to a propane backbone, which contributes to its high reactivity and energy release upon decomposition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane,1,1,1,3-tetranitro- typically involves the nitration of propane derivatives. One common method is the nitration of propane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the substitution of hydrogen atoms in the propane molecule with nitro groups, resulting in the formation of Propane,1,1,1,3-tetranitro-.
Industrial Production Methods
Industrial production of Propane,1,1,1,3-tetranitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial in industrial settings due to the highly reactive nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propane,1,1,1,3-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroalkanes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized propane derivatives.
Wissenschaftliche Forschungsanwendungen
Propane,1,1,1,3-tetranitro- has several scientific research applications:
Chemistry: It is studied for its potential use as a high-energy material in explosives and propellants.
Medicine: The compound’s reactivity is being investigated for potential therapeutic uses, although its high energy content poses challenges.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which Propane,1,1,1,3-tetranitro- exerts its effects involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas, carbon dioxide, and water. This energy release is harnessed in applications such as explosives and propellants. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane,1,1,3-triethoxy-: This compound has three ethoxy groups attached to a propane backbone and is used in different chemical applications.
Propane,1,1,3,3-tetraethoxy-: Similar to Propane,1,1,1,3-tetranitro-, but with ethoxy groups instead of nitro groups.
1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A high-energy compound used in explosives, similar in its high energy content and applications.
Uniqueness
Propane,1,1,1,3-tetranitro- is unique due to its specific arrangement of nitro groups, which provides a high energy density and reactivity. This makes it particularly suitable for applications requiring rapid energy release, such as in explosives and propellants. Its chemical properties and reactivity also distinguish it from other similar compounds, making it a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
15473-28-6 |
|---|---|
Molekularformel |
C3H4N4O8 |
Molekulargewicht |
224.09 g/mol |
IUPAC-Name |
1,1,1,3-tetranitropropane |
InChI |
InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2 |
InChI-Schlüssel |
BNRFBLVJDTYMDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)




![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)







![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
